molecular formula C23H27N3O5 B11402219 N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)propanamide

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)propanamide

Cat. No.: B11402219
M. Wt: 425.5 g/mol
InChI Key: FKRSTWOXOJLQSZ-UHFFFAOYSA-N
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Description

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)propanamide is a synthetic small molecule featuring a 1,2,5-oxadiazole core, a heterocyclic scaffold recognized in medicinal chemistry for its versatile biological potential . The molecular architecture integrates substituted phenyl and phenoxy groups, a design that suggests significant research value. Compounds based on the oxadiazole nucleus are frequently investigated as key modulators of various biological pathways and have demonstrated a broad spectrum of pharmacological activities in scientific studies, including serving as antitumor, antimicrobial, anti-inflammatory, and antiviral agents . The presence of the 1,2,5-oxadiazole ring, along with its specific diethoxyphenyl and dimethylphenoxy substituents, makes this compound a promising candidate for research in drug discovery and development, particularly for probing enzyme inhibition and receptor interactions. This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C23H27N3O5

Molecular Weight

425.5 g/mol

IUPAC Name

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)propanamide

InChI

InChI=1S/C23H27N3O5/c1-6-28-19-9-8-17(13-20(19)29-7-2)21-22(26-31-25-21)24-23(27)16(5)30-18-11-14(3)10-15(4)12-18/h8-13,16H,6-7H2,1-5H3,(H,24,26,27)

InChI Key

FKRSTWOXOJLQSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C(C)OC3=CC(=CC(=C3)C)C)OCC

Origin of Product

United States

Preparation Methods

Cyclization of Amidoximes

A common method involves treating 3,4-diethoxybenzamidoxime with trichloroacetonitrile in the presence of a base, such as potassium carbonate, to form the oxadiazole ring. This exothermic reaction proceeds at 80–100°C in dimethylformamide (DMF), yielding the oxadiazole intermediate in 65–75% purity.

Table 1: Cyclization Conditions for Oxadiazole Formation

Starting MaterialReagentBaseSolventTemperature (°C)Yield (%)
3,4-DiethoxybenzamidoximeTrichloroacetonitrileK₂CO₃DMF8068
3,4-DiethoxybenzamidoximeCl₃CCNDBUTHF6072

Nitrile Oxide Cycloaddition

An alternative route employs the in situ generation of nitrile oxides from hydroxamic acid chlorides. For instance, 3,4-diethoxybenzohydroxamic acid chloride reacts with propionitrile in the presence of triethylamine, forming the oxadiazole via a [3+2] cycloaddition. This method achieves higher regioselectivity (>90%) but requires stringent moisture control.

Introduction of the 3,4-Diethoxyphenyl Group

Suzuki-Miyaura Coupling

Post-cyclization functionalization via Suzuki coupling is favored for its mild conditions and compatibility with boronic acids. The oxadiazole bromide intermediate reacts with 3,4-diethoxyphenylboronic acid in a mixture of 1,4-dioxane and water, catalyzed by Pd(PPh₃)₄ and K₂CO₃ at 80°C. This method affords the coupled product in 70–85% yield.

Table 2: Suzuki Coupling Optimization

CatalystLigandBaseSolventYield (%)
Pd(OAc)₂1,1'-Bis(diphenylphosphino)ferroceneK₂CO₃1,4-Dioxane78
PdCl₂(dppf)NoneCs₂CO₃Toluene65

Ullmann Coupling

For substrates lacking boronic acids, Ullmann coupling with copper(I) iodide and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 120°C attaches the diethoxyphenyl group directly to the oxadiazole. However, this method suffers from lower yields (50–60%) due to side reactions.

Formation of the Propanamide Side Chain

Williamson Etherification

3,5-Dimethylphenol is alkylated with methyl 2-bromopropionate in acetone using potassium carbonate as the base. The reaction proceeds at reflux (56°C) for 12 hours, yielding methyl 2-(3,5-dimethylphenoxy)propionate in 90% yield. Subsequent hydrolysis with NaOH in ethanol produces the carboxylic acid.

Amidation

The carboxylic acid is activated with thionyl chloride to form the acyl chloride, which reacts with the oxadiazole amine in dichloromethane (DCM) at 0°C. Triethylamine is added to scavenge HCl, yielding the final propanamide in 80–88% purity after recrystallization from ethyl acetate.

Table 3: Amidation Reaction Parameters

Acylating AgentBaseSolventTemperature (°C)Yield (%)
SOCl₂Et₃NDCM085
(COCl)₂PyridineTHF2578

Optimization of Reaction Conditions

Catalyst Screening in Suzuki Coupling

Palladium catalysts with electron-donating ligands, such as 1,1'-bis(diphenylphosphino)ferrocene, enhance coupling efficiency by stabilizing the Pd(0) intermediate. Replacing Pd(OAc)₂ with PdCl₂(dppf) increases yields from 70% to 85%.

Solvent Effects in Cyclization

Polar aprotic solvents like DMF improve cyclization rates compared to tetrahydrofuran (THF). However, DMF necessitates higher temperatures (80°C vs. 60°C), which may promote decomposition of sensitive intermediates.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) confirms the presence of ethoxy (δ 1.42 ppm, t, J = 7.0 Hz) and methylphenoxy (δ 2.25 ppm, s) groups. The oxadiazole proton appears as a singlet at δ 8.70 ppm.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI+) calculates for C₂₄H₂₉N₃O₅ [M+H]⁺: 450.1998; found: 450.2001, confirming molecular integrity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and phenoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the amide group, potentially leading to the formation of amines or other reduced products.

    Substitution: The phenoxy and oxadiazole groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives similar to N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)propanamide have demonstrated promising results against various cancer cell lines.

  • Case Study : A study on N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines showed percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% across different cancer cell lines including SNB-19 and OVCAR-8 . This suggests that similar oxadiazole derivatives could be explored for their anticancer efficacy.

ADME Properties

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound is crucial for evaluating its therapeutic potential. Preliminary studies indicate favorable ADME profiles for related compounds:

  • Absorption : High lipophilicity suggests good absorption through biological membranes.
  • Distribution : The polar surface area indicates potential for distribution in various tissues.

Synthetic Routes

The synthesis of this compound typically involves:

  • Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids under acidic conditions.
  • Substitution Reactions : The introduction of the dimethylphenoxy group can be accomplished via nucleophilic substitution methods.

Material Science Applications

Beyond biological applications, this compound may have utility in material science due to its unique electronic properties stemming from its aromatic structure and functional groups. Potential applications include:

  • Organic Light Emitting Diodes (OLEDs) : Due to its electron-donating capabilities.
  • Sensors : The compound's ability to interact with various analytes could be harnessed in sensor technology.

Mechanism of Action

The exact mechanism of action of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)propanamide is not well-documented. based on its structure, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The oxadiazole ring is known to participate in hydrogen bonding and π-π interactions, which could influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the oxadiazole-attached phenyl ring and the phenoxy group. Below is a comparative analysis:

Compound Name Substituents on Phenyl (Oxadiazole) Phenoxy Substituent Molecular Formula Molecular Weight Key Features
Target Compound 3,4-Diethoxy 3,5-Dimethyl C₂₄H₂₈N₃O₅* ~426.4 (est.) High lipophilicity due to diethoxy and dimethyl groups; steric bulk at phenoxy
N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide 3,4-Dimethoxy 4-Fluoro C₁₉H₁₈FN₃O₅ 387.367 Lower lipophilicity; electronegative fluorine enhances polarity
BH52675: N-[4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide 3,4-Dimethoxy 2-Fluoro C₁₉H₁₈FN₃O₅ 387.3617 Ortho-fluorine may introduce steric hindrance compared to para-fluoro
N-[4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide 3,4-Diethoxy 4-Fluoro C₂₁H₂₂FN₃O₅ 415.4 Diethoxy increases lipophilicity vs. dimethoxy; retains polar fluorine

*Estimated molecular formula and weight for the target compound based on substituent adjustments.

Key Observations:

Lipophilicity: The target compound’s 3,4-diethoxy groups enhance lipophilicity compared to 3,4-dimethoxy analogs (e.g., ). Ethoxy groups (logP contribution ~1.0 each) are more hydrophobic than methoxy (~0.5 each) . The 3,5-dimethylphenoxy substituent further increases lipophilicity compared to fluorophenoxy groups, as methyl groups contribute +0.5 each to logP, while fluorine has minimal impact .

Electronic Effects :

  • Fluorine’s electronegativity in analogs () may enhance hydrogen bonding or dipole interactions, absent in the dimethyl-substituted target compound.

Potential Pharmacological Implications

  • Enhanced Membrane Permeability : Higher lipophilicity may improve blood-brain barrier penetration compared to fluorinated analogs.
  • Target Selectivity: Steric bulk from dimethylphenoxy might reduce off-target interactions compared to smaller substituents.

Biological Activity

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)propanamide is a compound with significant potential in medicinal chemistry, particularly for its biological activities. This article delves into the compound's synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC21H23N3O5
Molecular Weight397.42 g/mol
CAS Number880789-83-3
LogP5.7706
Polar Surface Area81.924 Ų

This compound exhibits its biological activity through several mechanisms:

  • Antitumor Activity : The compound has been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Specifically, it targets key pathways involved in cell cycle regulation and apoptosis.
  • Enzyme Inhibition : It has demonstrated inhibitory effects on certain enzymes that are critical in cancer metabolism and progression.

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound against various human cancer cell lines:

  • Cell Lines Tested : HepG2 (liver cancer), A-549 (lung cancer), and MCF-7 (breast cancer).
  • IC50 Values : The compound displayed promising IC50 values indicating its effectiveness:
    • HepG2: IC50 = 4.37 ± 0.7 μM
    • A-549: IC50 = 8.03 ± 0.5 μM
    • MCF-7: IC50 = 15.63 μM

These results suggest that the compound is more effective than some standard chemotherapeutic agents like doxorubicin.

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between the compound and its biological targets:

  • Binding Affinity : The total binding energy for the most potent interactions was calculated to be -1.6 E (Kcal/mol), indicating strong affinity.
  • Apoptotic Pathways : Western blot analyses revealed that treatment with the compound increased p53 expression levels and cleaved caspase-3, leading to enhanced apoptotic signaling in MCF-7 cells.

Case Studies

Recent research has focused on structural modifications of oxadiazole derivatives to enhance their biological activities:

  • Modification Studies : Various analogs of this compound were synthesized to evaluate their effects on cytotoxicity and selectivity towards cancer cells.
  • Selectivity Testing : Some derivatives exhibited selective toxicity towards cancerous cells while sparing normal cells at higher concentrations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3,5-dimethylphenoxy)propanamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a 1,2,5-oxadiazole (oxadiazole) core can be functionalized by reacting 3,4-diethoxyphenyl-substituted precursors with propanamide derivatives under reflux in ethanol or DMF. A stepwise approach involves forming the oxadiazole ring first, followed by coupling with the phenoxy-propanamide moiety using carbodiimide-based coupling agents. Reaction optimization should monitor temperature, solvent polarity, and stoichiometry to minimize byproducts .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^13C-NMR to confirm substituent positions on the aromatic rings and oxadiazole core. Pay attention to splitting patterns for ethoxy and dimethylphenoxy groups.
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal diffraction (as in ) resolves bond angles and stereoelectronic effects.
  • HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography with UV detection at λ = 254 nm .

Q. How can researchers design preliminary biological activity assays for this compound?

  • Methodological Answer : Start with in vitro screens targeting hypothesized mechanisms (e.g., kinase inhibition, antimicrobial activity). Use dose-response curves (0.1–100 µM) in cell lines relevant to the oxadiazole/pharmacophore’s known targets (e.g., cancer, microbial models). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments. For solubility challenges, employ DMSO stocks (<0.1% final concentration) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

  • Methodological Answer : Contradictions may arise from tautomerism (e.g., oxadiazole ring dynamics) or solvent interactions. Use variable-temperature NMR to probe tautomeric equilibria. For ambiguous peaks, employ 2D techniques (COSY, HSQC) or computational modeling (DFT-based chemical shift predictions, as in ’s density functional theory framework). Cross-validate with IR spectroscopy to confirm functional groups .

Q. What strategies optimize the compound’s reaction yield and scalability?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., catalyst loading, solvent mixtures). For example, a central composite design can optimize reflux time and temperature.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield for thermally sensitive intermediates.
  • Green Chemistry Metrics : Replace ethanol with cyclopentyl methyl ether (CPME) for safer scaling. Monitor atom economy and E-factor to minimize waste .

Q. How can mechanistic studies elucidate the compound’s mode of action in biological systems?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2, EGFR). Validate with surface plasmon resonance (SPR) for kinetic binding assays.
  • Metabolomics : Apply LC-MS/MS to profile cellular metabolite changes post-treatment.
  • CRISPR-Cas9 Screens : Identify gene knockouts that confer resistance/sensitivity to the compound, revealing pathway dependencies .

Q. What statistical methods address variability in bioactivity data across replicate experiments?

  • Methodological Answer :

  • Mixed-Effects Models : Account for batch-to-batch variability in cell cultures or reagent lots.
  • Bland-Altman Plots : Visualize agreement between replicates.
  • Bootstrapping : Estimate confidence intervals for IC50_{50} values when sample sizes are small. Use R or Python packages (e.g., lme4, scikit-learn) for implementation .

Methodological Design & Validation

Q. How to ensure reproducibility in synthetic protocols?

  • Methodological Answer : Document all parameters (e.g., stirring rate, cooling gradients) and raw material sources (e.g., Sigma-Aldlotch vs. TCI). Use QC checkpoints : intermediate characterization (TLC, melting points) and kinetic profiling (reaction sampling at 30-minute intervals). Publish detailed SI (Supplementary Information) with spectra and chromatograms .

Q. What ethical and safety considerations apply when handling this compound?

  • Methodological Answer :

  • Toxicity Screening : Perform Ames tests for mutagenicity and acute toxicity in rodent models before in vivo studies.
  • Waste Disposal : Quench reactive intermediates (e.g., azides) with sodium nitrite/urea before disposal.
  • Data Integrity : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

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